molecular formula C11H14N2 B1336303 2-(1H-indol-3-yl)propan-1-amine CAS No. 4765-22-4

2-(1H-indol-3-yl)propan-1-amine

Cat. No.: B1336303
CAS No.: 4765-22-4
M. Wt: 174.24 g/mol
InChI Key: UNUICNBHOJTXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)propan-1-amine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tryptamine can be synthesized through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide or potassium hydroxide under high temperature . Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of acetic acid .

Industrial Production Methods

Industrial production of tryptamine typically involves the fermentation of tryptophan-rich substrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Tryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid

    Reduction: Tryptophol

    Substitution: Various substituted tryptamines

Mechanism of Action

Tryptamine exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release and uptake of serotonin. This interaction influences various physiological processes, including mood regulation, sleep, and appetite .

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.

    Melatonin: A hormone derived from tryptamine, involved in regulating sleep-wake cycles.

    Tryptophan: An amino acid precursor to tryptamine.

Uniqueness

Tryptamine is unique due to its role as a precursor to several critical biomolecules. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUICNBHOJTXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963895
Record name 2-(1H-Indol-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4765-22-4
Record name 1H-Indole-3-ethanamine, beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Indol-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (3.4 g, 90 mmol) in THF (40 mL, anhyd) chilled to 0° C. was added a solution of 2-(1H-indol-3-yl)propionitrile (2.5 g, 14.7 mmol) in THF (40 mL, anhyd). The reaction mixture was allowed to warm to ambient temperature and then heated at reflux. After 1 hour, the reaction mixture was cooled to 0° C. and quenched cautiously with wet THF (5-10% H2O) until gas evolution had ceased. The resulting mixture was filtered through Celite™ and concentrated to give a brown residue. The filtering agent was rinsed with Et2O (100 mL), which was combined with the residue, dried (Na2SO4), and concentrated under reduced pressure to yield 2-(1H-indol-3-yl)propylamine (2.1 g, 82%) as a pale amber oil; 1H-NMR (CDCl3): δ 8.28 (1H, br s), 7.61 (1H, d), 7.36 (1H, d), 7.16 (1H, app t), 7.08 (1H, app t), 6.96 (1H, br s), 3.41 (2H, br s), 3.19 (1H, q), 2.95 (2H, app d), 1.35 (3H, d).
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)propan-1-amine
Reactant of Route 4
2-(1H-indol-3-yl)propan-1-amine
Reactant of Route 5
2-(1H-indol-3-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.